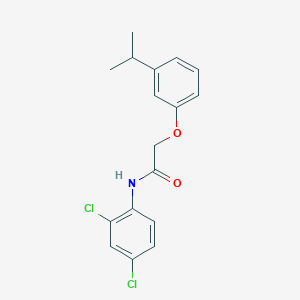

N-(2,4-dichlorophenyl)-2-(3-isopropylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves stirring specific precursor molecules in dry conditions followed by recrystallization to obtain the desired compound. For example, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The crystal structure and molecular docking analyses provide insights into the molecular conformation and potential interactions with biological receptors. The compound mentioned above crystallizes in the orthorhombic crystal system, exhibiting intermolecular H-bonds and intramolecular interactions, contributing to its stability and potential biological activity (Sharma et al., 2018).

Chemical Reactions and Properties

The reactivity and functional groups of such compounds enable a variety of chemical reactions, offering routes to derivatives with potential biological activities. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, showcasing the compound's capacity for substitution reactions and the formation of complex derivatives (Tao Jian-wei, 2009).

Physical Properties Analysis

The physical properties, including crystal structure and solubility, are crucial for understanding the compound's behavior in different environments and its potential applications. Studies on related compounds reveal detailed crystalline structures and hydrogen bonding, which are significant for their physical stability and interactions with solvents (Jansukra et al., 2021).

Chemical Properties Analysis

Quantum chemical calculations and spectroscopic analyses provide insights into the compound's electronic structure, reactivity, and thermodynamic properties. For example, the vibrational frequencies, molecular electrostatic potential, and reactivity descriptors of similar compounds have been determined using density functional theory, aiding in the prediction of their chemical behavior and interactions (Choudhary et al., 2014).

Applications De Recherche Scientifique

Anticancer Research

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a related compound, has been synthesized and studied for its potential anticancer properties. In silico modeling targeted the VEGFr receptor, indicating its relevance in cancer research (Sharma et al., 2018).

Pesticide Potential

Various derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide and N-alkyl (aryl)-2,4-dichlorophenoxyacetamide have been characterized as potential pesticides. Their structures were analyzed through X-ray powder diffraction, suggesting their applicability in pest control (Olszewska et al., 2009); (Olszewska et al., 2008).

Quantum Chemical Studies

Quantum chemical calculations have been conducted on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and 2,2-dichloro-N-(2,4-dichlorophenyl) acetamide. These studies involve analyzing molecular structure, vibrational frequencies, and thermodynamic properties, which can be crucial for understanding the behavior and applications of these compounds (Choudhary et al., 2014).

Herbicide Detection

A molecularly imprinted polymer-based sensor system for 2,4-dichlorophenoxy-acetic acid, a related compound, was developed for herbicide detection. This study highlights the potential for developing sensitive detection systems for environmental monitoring (Kröger et al., 1999).

Photovoltaic Efficiency

Benzothiazolinone acetamide analogs, including compounds structurally related to N-(2,4-dichlorophenyl)-2-(3-isopropylphenoxy)acetamide, have been analyzed for their potential in photovoltaic applications. This includes studying their light harvesting efficiency and electron injection properties, suggesting their utility in solar energy technologies (Mary et al., 2020).

Propriétés

IUPAC Name |

N-(2,4-dichlorophenyl)-2-(3-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-11(2)12-4-3-5-14(8-12)22-10-17(21)20-16-7-6-13(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJZKRIDXQFMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)

![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)

![N-(2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5593587.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)

![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5593601.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)

![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)

![7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)

![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B5593646.png)

![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)